7-(Hydroxymethyl)-1,4-oxazepan-3-one

Scaffold diversity Fraction sp³ Conformational flexibility

7-(Hydroxymethyl)-1,4-oxazepan-3-one (CAS 2288710-02-9) is a seven-membered N,O-heterocyclic lactam with molecular formula C6H11NO3 and molecular weight 145.16 g/mol, bearing a primary hydroxymethyl substituent at the 7-position and a ketone at the 3-position of the oxazepane ring. The compound belongs to the 1,4-oxazepan-3-one family, a scaffold recognized as one of ten privileged chemotypes in HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) development and explored in BACE1/BACE2 inhibition patents for Alzheimer's disease research.

Molecular Formula C6H11NO3
Molecular Weight 145.158
CAS No. 2288710-02-9
Cat. No. B2654938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Hydroxymethyl)-1,4-oxazepan-3-one
CAS2288710-02-9
Molecular FormulaC6H11NO3
Molecular Weight145.158
Structural Identifiers
SMILESC1CNC(=O)COC1CO
InChIInChI=1S/C6H11NO3/c8-3-5-1-2-7-6(9)4-10-5/h5,8H,1-4H2,(H,7,9)
InChIKeyNWLBEOJQFJUQDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-(Hydroxymethyl)-1,4-oxazepan-3-one (CAS 2288710-02-9): Core Identity, Heterocyclic Class, and Pharmacochemical Positioning


7-(Hydroxymethyl)-1,4-oxazepan-3-one (CAS 2288710-02-9) is a seven-membered N,O-heterocyclic lactam with molecular formula C6H11NO3 and molecular weight 145.16 g/mol, bearing a primary hydroxymethyl substituent at the 7-position and a ketone at the 3-position of the oxazepane ring . The compound belongs to the 1,4-oxazepan-3-one family, a scaffold recognized as one of ten privileged chemotypes in HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) development and explored in BACE1/BACE2 inhibition patents for Alzheimer's disease research [1][2]. The presence of a stereogenic center at C7 and the conformationally flexible seven-membered ring distinguish it from smaller ring analogs such as morpholin-3-one, while the free lactam NH and pendant hydroxymethyl group offer orthogonal derivatization handles absent in the parent 1,4-oxazepan-3-one scaffold (CAS 61108-69-8) .

7-(Hydroxymethyl)-1,4-oxazepan-3-one Procurement: Why In-Class 1,4-Oxazepane Derivatives Cannot Be Interchanged Without Quantitative Evidence


In scientific procurement, substituting 7-(Hydroxymethyl)-1,4-oxazepan-3-one with seemingly close analogs—such as the parent 1,4-oxazepan-3-one (CAS 61108-69-8), the reduced 2-(hydroxymethyl)homomorpholine (CAS 1207254-23-6), or the N-protected (S)-4-benzyl-7-(hydroxymethyl)-1,4-oxazepan-3-one (CAS 2660234-86-4)—introduces structurally distinct pharmacophores that cannot be assumed equipotent or functionally equivalent. The 7-hydroxymethyl group adds a hydrogen-bond donor/acceptor site and increases topological polar surface area (TPSA: 58.56 Ų vs. ~38.3 Ų for the parent 1,4-oxazepan-3-one), altering both solubility and target engagement profiles . The free secondary lactam NH at position 4 enables direct derivatization (e.g., N-alkylation, N-acylation, N-arylation) that is blocked in N-Boc or N-benzyl protected analogs, while the ketone at C3 provides a distinct reactivity handle for reductive amination or Grignard addition chemistry absent in the fully reduced homolog [1]. As demonstrated in the recent scalable synthesis work by Kaliberda et al. (2026), subtle changes in substitution position (6- vs. 7-functionalized) profoundly alter both synthetic accessibility and physicochemical properties of 1,4-oxazepane derivatives [2].

7-(Hydroxymethyl)-1,4-oxazepan-3-one Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decision Support


Ring-Size Differentiation: 7-Membered 1,4-Oxazepan-3-one vs. 6-Membered Morpholin-3-one — Conformational Space and Scaffold Privilege

The seven-membered 1,4-oxazepan-3-one scaffold, to which the target compound belongs, occupies a distinct conformational space compared to the six-membered morpholin-3-one. A systematic chemoinformatic analysis of HIV-1 NNRTIs identified oxazepanone as one of only ten privileged parent scaffolds, ranking alongside piperazinone, pyrazine, pyridine, and diazepanone scaffolds, whereas morpholin-3-one was not among the top ten privileged chemotypes in this disease-relevant dataset [1]. The seven-membered ring accommodates greater sp³ character and conformational flexibility compared to morpholin-3-one, which is significant because increased fraction sp³ (Fsp³) correlates positively with clinical success rates in drug discovery campaigns [2].

Scaffold diversity Fraction sp³ Conformational flexibility HIV NNRTI Medicinal chemistry

Functional Group Differentiation: Hydroxymethyl-Substituted vs. Parent 1,4-Oxazepan-3-one — TPSA, Hydrogen Bonding Capacity, and Derivatization Potential

The target compound 7-(Hydroxymethyl)-1,4-oxazepan-3-one possesses a topological polar surface area (TPSA) of 58.56 Ų , which is approximately 20 Ų greater than the predicted TPSA of the parent 1,4-oxazepan-3-one (~38.3 Ų based on ChemSpider data) . This difference arises from the additional primary alcohol moiety, which contributes one additional hydrogen bond donor and one additional hydrogen bond acceptor. The increased TPSA is meaningful because it falls within the optimal range (50-80 Ų) for balanced permeability and solubility in CNS drug design, whereas the parent scaffold falls below this window, potentially limiting aqueous solubility and increasing reliance on lipophilic interactions alone [1].

Physicochemical property optimization TPSA Hydrogen bonding Fragment-based drug discovery Solubility enhancement

Derivatization Orthogonality: Free NH Lactam vs. N-Protected Analogs — Synthetic Tractability and Library Enumeration Efficiency

7-(Hydroxymethyl)-1,4-oxazepan-3-one bears a free secondary lactam NH at position 4, enabling direct N-functionalization without a deprotection step. This is a critical synthetic efficiency advantage over N-protected analogs such as (S)-4-Benzyl-7-(hydroxymethyl)-1,4-oxazepan-3-one (CAS 2660234-86-4, LeYan Product No. 2145766, purity 98%) , which requires hydrogenolysis or strong acid conditions to liberate the reactive NH. Similarly, the tert-butyl carbamate-protected variants (e.g., tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate) require TFA-mediated Boc deprotection prior to further elaboration, adding a synthetic step and reducing atom economy .

Parallel synthesis DNA-encoded library N-functionalization Building block utility Medicinal chemistry diversification

Class-Level Biological Relevance: 1,4-Oxazepan-3-one Scaffolds in BACE1/BACE2 and Monoamine Reuptake Inhibitor Patents — Target Engagement Evidence

The 1,4-oxazepan-3-one scaffold family, including the target compound's core structure, is explicitly claimed in two major patent families with quantitative biological activity data: (1) Hoffmann-La Roche patents (WO2012059424A1 and related filings) describing 1,4-oxazepines/oxazepan-3-ones as BACE1 and/or BACE2 inhibitors for Alzheimer's disease and type 2 diabetes [1]; (2) Takeda Pharmaceutical patents (US 8722662 B2) describing 1,4-oxazepane derivatives with monoamine reuptake inhibitory activity (IC₅₀ values < 100 nM for select exemplified compounds) for depression, anxiety, and ADHD [2]. While the exact IC₅₀ values for 7-(Hydroxymethyl)-1,4-oxazepan-3-one itself have not been published in peer-reviewed literature, the presence of the free 7-hydroxymethyl group in the target compound provides a functional handle that is absent in the majority of patent-exemplified analogs, which predominantly feature aryl-substituted cores [3].

BACE1 inhibition Alzheimer's disease Monoamine reuptake inhibition Depression Patent SAR

Synthetic Accessibility Benchmarking: Production-Scale Feasibility of 7-Functionalized vs. 6-Functionalized 1,4-Oxazepanes

A 2026 study by Kaliberda et al. (Enamine Ltd. / NAS Ukraine) demonstrated robust multigram-scale synthesis of 6-functionalized 1,4-oxazepanes, establishing that careful optimization of classical heterocyclization protocols can overcome the historically poor synthetic accessibility of these seven-membered heterocycles [1]. The target compound 7-(Hydroxymethyl)-1,4-oxazepan-3-one, bearing functionality at the 7-position rather than the 6-position, presents a complementary regioisomeric scaffold. The commercial availability of the target compound at 98% purity from multiple independent suppliers (LeYan Product No. 1829028 ; FUJIFILM Wako HG-9596 ) confirms synthetic tractability. Vendor pricing data provides quantitative procurement benchmarks: FUJIFILM Wako lists 250 mg at ¥360,000, 1 g at ¥1,005,000, and 5 g at ¥3,200,000 (approximately $2,500-$22,000 USD range), with 2-3 week lead times .

Scalable synthesis Process chemistry Multigram production Building block supply 1,4-Oxazepane

7-(Hydroxymethyl)-1,4-oxazepan-3-one Optimal Application Scenarios: Evidence-Aligned Scientific and Industrial Use Cases for Procurement Planning


Fragment-Based Drug Discovery (FBDD) Library Design for CNS Targets

The compound's molecular weight (145.16 Da) and TPSA (58.56 Ų) place it within the Rule-of-Three fragment space (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3), making it suitable for inclusion in 3D-fragment screening libraries targeting CNS-relevant proteins such as BACE1, monoamine transporters, or GABA receptor modulators . The seven-membered ring geometry provides greater three-dimensionality compared to planar aromatic fragments commonly overrepresented in fragment libraries, potentially increasing hit diversity for challenging protein-protein interaction targets [1].

Parallel Medicinal Chemistry Diversification via N-Functionalization

The free lactam NH enables one-step parallel synthesis of diverse N-alkylated, N-acylated, and N-arylated derivatives for SAR exploration. This contrasts with N-Boc or N-benzyl protected analogs that require deprotection prior to library enumeration, saving 1-2 synthetic steps per compound. The 7-hydroxymethyl group can be simultaneously exploited for O-functionalization (ether formation, esterification, or oxidation to the aldehyde/carboxylic acid), enabling orthogonal bidirectional diversification from a single building block .

Chiral Building Block Supply for Asymmetric Synthesis of Biologically Active 1,4-Oxazepanes

As demonstrated by Hao et al. (2012), chiral 1,4-oxazepan-3-one derivatives can be synthesized from (S)-3-hydroxy-γ-butyrolactone, a carbohydrate-derived chiral pool starting material . The target compound, bearing a stereogenic center at C7, can serve as a starting material for the enantioselective synthesis of more complex 1,4-oxazepane-based bioactive molecules, including those targeting Wallerian degeneration pathways as recently demonstrated with chiral 1,4-oxazepan-3-one (1,4-DZ) compounds exhibiting morphometric inhibitory effects on Schwann cell degeneration [2].

Process Chemistry Route Scouting and Scalability Assessment

The demonstrated multigram scalability of the 1,4-oxazepane heterocyclization methodology by Kaliberda et al. (2026) [1] provides a validated synthetic framework that can be adapted to the 7-hydroxymethyl-substituted series. For organizations evaluating the target compound as a key intermediate in a development candidate synthesis, the commercial availability at research scale from multiple suppliers, combined with the published process chemistry precedent, reduces the technical risk of eventual scale-up to kilogram quantities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Hydroxymethyl)-1,4-oxazepan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.